molecular formula C22H22IN3O3 B1678792 Methanone, (2-iodo-5-nitrophenyl)(1-(((2R)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)- CAS No. 444912-51-0

Methanone, (2-iodo-5-nitrophenyl)(1-(((2R)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-

Cat. No. B1678792
M. Wt: 503.3 g/mol
InChI Key: ZUHIXXCLLBMBDW-MRXNPFEDSA-N
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Description

“Methanone, (2-iodo-5-nitrophenyl)(1-(((2R)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-” is a chemical compound with the molecular formula C12H13IN2O3 . It has been used as a CB2R agonist in studies examining lipid accumulation in hepatocytes .


Molecular Structure Analysis

The molecular structure of this compound includes an indole ring attached to a piperidine ring via a methylene bridge, and a 2-iodo-5-nitrophenyl group attached via a carbonyl group . The presence of the iodine and nitro groups may significantly influence the compound’s reactivity.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 360.148 Da . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Structural Characterization and Synthesis

  • The crystal and molecular structure of a side product in the synthesis of an anti-tuberculosis drug candidate, belonging to the class of new drug candidates, was reported. This study highlights the importance of structural analysis in drug development processes (Eckhardt et al., 2020).

  • A one-pot synthesis method was developed for the simultaneous double C2/C3 functionalization of quinoline, demonstrating the potential of innovative synthetic routes in creating complex molecular structures efficiently (Belyaeva et al., 2018).

Catalytic Applications

  • An aqueous intramolecular Mizoroki–Heck reaction was presented as a model reaction for the in situ performance evaluation of Pd catalysts for C–C cross-coupling reactions. This highlights the utility of certain compounds in catalysis and their roles in facilitating or studying reaction mechanisms (Signori et al., 2015).

Antileukemic Activity

  • Research into the anticancer effects of piperidine framework derivatives showed that certain compounds possess antiproliferative activity against human leukemia cells. This demonstrates the potential therapeutic applications of structurally complex compounds in oncology (Vinaya et al., 2011).

Radiosynthesis and Evaluation for Imaging

  • The synthesis, radiolabelling, and in vivo evaluation of compounds for visualization of the 5-HT2A receptor with SPECT imaging were explored. This indicates the relevance of such compounds in the development of diagnostic tools in neuroscience (Blanckaert et al., 2005).

properties

IUPAC Name

(2-iodo-5-nitrophenyl)-[1-[[(2R)-1-methylpiperidin-2-yl]methyl]indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHIXXCLLBMBDW-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@@H]1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126641
Record name (2-Iodo-5-nitrophenyl)[1-[[(2R)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (2-iodo-5-nitrophenyl)(1-(((2R)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-

CAS RN

444912-51-0
Record name (2-Iodo-5-nitrophenyl)[1-[[(2R)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444912-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-1241, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Iodo-5-nitrophenyl)[1-[[(2R)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-1241, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G7WK6F7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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